2-Morpholino-2-phenylacetonitrile

Catalog No.
S662777
CAS No.
15190-10-0
M.F
C12H14N2O
M. Wt
202.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Morpholino-2-phenylacetonitrile

CAS Number

15190-10-0

Product Name

2-Morpholino-2-phenylacetonitrile

IUPAC Name

2-morpholin-4-yl-2-phenylacetonitrile

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

InChI

InChI=1S/C12H14N2O/c13-10-12(11-4-2-1-3-5-11)14-6-8-15-9-7-14/h1-5,12H,6-9H2

InChI Key

MWZPYQLYZXTCLZ-UHFFFAOYSA-N

SMILES

C1COCCN1C(C#N)C2=CC=CC=C2

Solubility

20.7 [ug/mL]

Canonical SMILES

C1COCCN1C(C#N)C2=CC=CC=C2
  • Intermediate in Organic Synthesis

    The presence of a nitrile group (C≡N) and a morpholine ring suggests 2-Morpholino-2-phenylacetonitrile could be a valuable intermediate in the synthesis of more complex organic molecules. Nitrile groups can be readily converted to various functional groups, making them versatile building blocks in organic chemistry PubChem, CID 85812: .

  • Pharmaceutical Research

    The morpholine ring is a common functional group found in many biologically active molecules. While there is no data available on the biological activity of 2-Morpholino-2-phenylacetonitrile itself, it could potentially serve as a starting material for the development of new pharmaceuticals NCBI, PubChem, Morpholine.

2-Morpholino-2-phenylacetonitrile is a chemical compound with the molecular formula C₁₂H₁₄N₂O. This compound features a morpholine ring and a phenyl group attached to an acetonitrile moiety. It is recognized for its potential applications in medicinal chemistry and organic synthesis. The structure of 2-Morpholino-2-phenylacetonitrile includes a nitrile functional group, which contributes to its reactivity and biological activity .

, particularly those involving nucleophilic substitutions and reductions. Notably, it can undergo disproportionation when heated with morpholine or primary amines, likely through a free radical mechanism. This reaction pathway highlights its reactivity under specific conditions, which can be utilized in synthetic chemistry .

Several methods exist for synthesizing 2-Morpholino-2-phenylacetonitrile:

  • Nitrilation of Acetophenone: This involves the reaction of acetophenone with sodium cyanide and morpholine under controlled conditions.
  • Reactions with Thioamide Salts: The compound can also be synthesized through reactions involving S-alkyl NN-disubstituted thioamide salts, leading to the formation of the desired nitrile .
  • Direct Alkylation: Another method includes the direct alkylation of morpholine with appropriate alkyl halides followed by nitrile formation.

These synthesis methods allow for the production of 2-Morpholino-2-phenylacetonitrile in varying yields and purities depending on the reaction conditions used.

2-Morpholino-2-phenylacetonitrile has several applications:

  • Pharmaceutical Development: Due to its biological activity, it is being investigated as a potential lead compound in drug development.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Research: The compound is utilized in various research settings to study its chemical properties and biological interactions.

Several compounds share structural similarities with 2-Morpholino-2-phenylacetonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Differences
2-Morpholino-2-(p-tolyl)acetonitrileC₁₂H₁₄N₂OContains a para-methyl substitution on phenyl
2-(Piperidin-1-yl)-2-phenylacetonitrileC₁₂H₁₅N₃Piperidine ring instead of morpholine
(S)-2-Morpholin-4-yl-2-phenylacetonitrileC₁₂H₁₄N₂ODifferent stereochemistry affecting activity

These compounds exhibit variations in their substituents or ring structures, which may influence their biological activities and synthetic applications. The unique combination of the morpholine ring and phenyl group in 2-Morpholino-2-phenylacetonitrile distinguishes it from these similar compounds, potentially offering unique pharmacological properties.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

15190-10-0

Wikipedia

2-morpholin-4-yl-2-phenylacetonitrile

Dates

Modify: 2023-08-15

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